molecular formula C17H13BrO B14459101 1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- CAS No. 71940-70-0

1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-

Cat. No.: B14459101
CAS No.: 71940-70-0
M. Wt: 313.2 g/mol
InChI Key: JPTYKHNPHCMGTC-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- is a chemical compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromophenyl group attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- typically involves the condensation of 2-bromobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. Additionally, the naphthalenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): This compound shares a similar bromophenyl group but has a different core structure.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, but with a pyrazoline core.

Uniqueness

1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro- is unique due to its specific combination of a naphthalenone core and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

71940-70-0

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

2-[(2-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13BrO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2

InChI Key

JPTYKHNPHCMGTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C31

Origin of Product

United States

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